molecular formula C11H11NO3 B12558406 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- CAS No. 160984-79-2

2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-

Cat. No.: B12558406
CAS No.: 160984-79-2
M. Wt: 205.21 g/mol
InChI Key: QTKMTUYHTCQBGG-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- is a chemical compound known for its unique structure and properties It belongs to the benzoxazolone family, which is characterized by a benzene ring fused with an oxazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- typically involves the reaction of benzoxazolone with 2-methyl-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction temperature and time are optimized to achieve maximum yield and purity.

Industrial Production Methods

In an industrial setting, the production of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves large-scale synthesis using continuous flow reactors. This method ensures consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the 5-[(2-methyl-2-propenyl)oxy]- group is replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halogens, nucleophiles; reactions are conducted under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.

Scientific Research Applications

2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]- can be compared with other benzoxazolone derivatives to highlight its uniqueness:

    Similar Compounds: Other benzoxazolone derivatives include 2(3H)-Benzoxazolone, 5-methyl-, and 2(3H)-Benzoxazolone, 5-ethyl-.

    Uniqueness: The presence of the 5-[(2-methyl-2-propenyl)oxy]- group distinguishes it from other derivatives, providing unique chemical and biological properties that can be leveraged for specific applications.

Properties

CAS No.

160984-79-2

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

5-(2-methylprop-2-enoxy)-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H11NO3/c1-7(2)6-14-8-3-4-10-9(5-8)12-11(13)15-10/h3-5H,1,6H2,2H3,(H,12,13)

InChI Key

QTKMTUYHTCQBGG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)OC(=O)N2

Origin of Product

United States

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